Ethyl (E)-o-methoxycinnamate

Description

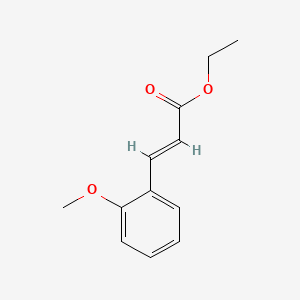

Ethyl (E)-o-methoxycinnamate, also referred to as Ethyl p-methoxycinnamate (EPMC) or ethyl 3-(4-methoxyphenyl)prop-2-enoate, is a cinnamate derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Its IUPAC name is (E)-ethyl 3-(4-methoxyphenyl)acrylate, and it is registered under CAS No. 24393-56-4 . The compound features a methoxy group (-OCH₃) at the para position of the phenyl ring and an ethyl ester group, contributing to its lipophilic nature and biological activity.

EPMC is a natural product isolated from plants such as Curcuma zedoaria and exhibits significant antifungal properties, inhibiting pathogens like Trichophyton rubrum and Aspergillus niger at concentrations as low as 10 µg/mL . It also acts as a chemosensitizer by targeting the NFκB pathway, enhancing the efficacy of chemotherapeutic agents in cancer treatment .

Properties

IUPAC Name |

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAFSLBAINHGTN-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264009 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-54-2, 33877-05-3 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-o-methoxycinnamate can be synthesized through the esterification of o-methoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also incorporate the use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-o-methoxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of o-methoxybenzaldehyde or o-methoxybenzoic acid.

Reduction: Formation of ethyl (E)-o-methoxycinnamyl alcohol.

Substitution: Formation of various substituted cinnamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl (E)-o-methoxycinnamate serves as a starting material for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable compound in organic synthesis.

Biology

This compound is used as a model in enzyme-catalyzed reaction studies and metabolic pathway investigations. Its structural similarities to other cinnamates allow researchers to explore its interactions within biological systems.

Medicine

Research indicates that this compound possesses anti-inflammatory and antioxidant properties. It has been investigated for its potential therapeutic effects against inflammatory conditions and oxidative stress . Notably, studies have shown that it can inhibit pro-inflammatory cytokines and angiogenesis, suggesting its utility in treating diseases related to inflammation .

Industry

In the cosmetic industry, this compound is widely used for its UV-filtering properties in sunscreens and skincare products. Its pleasant aroma also makes it a popular choice in the fragrance industry.

Case Studies

Photoprotective Properties : A study evaluated the photoprotective effects of this compound against UV radiation. Results indicated that it exhibited significant UV absorption without phototoxicity, making it a promising candidate for sunscreen formulations .

Anti-inflammatory Effects : In vivo studies demonstrated that this compound significantly inhibited granuloma formation in rat models, highlighting its potential as an anti-inflammatory agent. The compound effectively reduced levels of interleukin-1 and tumor necrosis factor-α, which are critical mediators of inflammation .

Antiviral Activity : Recent research has shown that this compound can reduce dengue virus infection rates by inhibiting viral protein synthesis and virion production, suggesting potential applications in antiviral therapies .

Mechanism of Action

Ethyl (E)-o-methoxycinnamate can be compared with other cinnamate derivatives such as methyl cinnamate, ethyl cinnamate, and o-methoxycinnamic acid. While all these compounds share a common cinnamate backbone, this compound is unique due to the presence of both the ethyl ester and methoxy groups, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of EPMC with key analogs, focusing on structural variations, biological activities, and applications.

Ethyl Ferulate (Ethyl 4-Hydroxy-3-Methoxycinnamate)

- Structure : Differs from EPMC by having a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the phenyl ring .

- Biological Activity: Primarily known as an antioxidant due to the phenolic -OH group, which scavenges free radicals. Lacks the broad-spectrum antifungal activity of EPMC but shows anti-inflammatory effects .

- Applications : Used in cosmetics and food preservation.

Ethyl trans-2-Hydroxycinnamate

- Structure : Contains a hydroxyl (-OH) group at the ortho (2-) position instead of the para-methoxy group in EPMC .

- Biological Activity : Demonstrates weaker antifungal activity compared to EPMC (e.g., requires >50 µg/mL to inhibit Candida species) . The ortho-hydroxyl group reduces membrane permeability and target affinity.

- Applications: Limited to niche antimicrobial formulations.

Octinoxate (2-Ethylhexyl 4-Methoxycinnamate)

- Structure : Shares the para-methoxy phenyl group with EPMC but has a branched 2-ethylhexyl ester instead of ethyl .

- Biological Activity : A UV-B filter in sunscreens, absorbing 290–320 nm wavelengths. Unlike EPMC, it lacks antifungal properties and is linked to endocrine disruption (e.g., estrogenic activity) .

- Applications : Widely used in sunscreens and cosmetics.

Ethyl p-Chlorocinnamate

- Structure : Substitutes the para-methoxy group with a chlorine (-Cl) atom .

- Biological Activity : The electron-withdrawing Cl enhances reactivity but reduces antifungal potency (e.g., 25 µg/mL required for Aspergillus fumigatus inhibition vs. EPMC’s 10 µg/mL ) .

- Applications : Investigated for pesticidal and antimicrobial coatings.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Antifungal Activity (Minimum Inhibitory Concentration, µg/mL)

| Pathogen | EPMC | Ethyl Ferulate | Ethyl p-Chlorocinnamate |

|---|---|---|---|

| Trichophyton rubrum | 10 | >50 | 25 |

| Aspergillus niger | 10 | >50 | 25 |

| Candida krusei | 50 | >100 | 50 |

Research Findings and Mechanistic Insights

- EPMC vs. Octinoxate: While both share a para-methoxy group, EPMC’s ethyl ester confers lower LogP (2.27 vs. 6.12), enhancing solubility for therapeutic use. Octinoxate’s branched ester improves UV absorption but introduces endocrine risks .

- EPMC vs. Ethyl Ferulate: The absence of a phenolic -OH in EPMC reduces antioxidant capacity but increases antifungal efficacy by avoiding premature oxidation .

- EPMC vs. Chlorinated Analogs : The methoxy group’s electron-donating nature in EPMC improves binding to fungal cytochrome P450 enzymes compared to chlorine’s electron-withdrawing effects .

Biological Activity

Ethyl (E)-o-methoxycinnamate, also known as ethyl-p-methoxycinnamate (EPMC), is a compound derived from the rhizome of Kaempferia galanga and has been studied for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.

EPMC primarily targets the dengue virus (DENV), specifically DENV-2. Research indicates that EPMC reduces DENV-2 infection, virion production, and viral protein synthesis by disrupting the virus's replication phase. This is achieved through the inhibition of key biochemical pathways involved in the virus's life cycle .

Key Findings:

- Half-maximal effective concentration (EC50) values for EPMC were reported at 22.58 µM in HepG2 cells and 6.17 µM in A549 cells, demonstrating significant antiviral activity across different cell types .

- Selectivity Index (SI) values were notably high, indicating a favorable therapeutic window: 32.40 for HepG2 cells and 173.44 for A549 cells .

Biological Activities

EPMC exhibits several biological activities, including:

- Antiviral Activity : As mentioned, EPMC shows potent antiviral effects against all four serotypes of DENV, making it a candidate for further development in dengue treatment .

- Anti-inflammatory Effects : EPMC has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress in biological systems.

Study 1: Antiviral Efficacy

In a study conducted on HepG2 and A549 cells, EPMC treatment resulted in a dose-dependent reduction of DENV-2-induced cytokines and chemokines. The study utilized immunofluorescence and immunoblot analyses to confirm the inhibition of NF-κB activation, a critical pathway in inflammatory responses .

Study 2: Anti-inflammatory Mechanism

A structure-activity relationship study highlighted that the ester and methoxy functional groups of EPMC are essential for its anti-inflammatory activity. Modifications to these groups significantly affected the compound's efficacy against inflammation induced by heat-denatured bovine serum albumin (BSA) .

Pharmacokinetics

The pharmacokinetic profile of EPMC has been assessed using computational models such as SwissADME and ProTox II. These models predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters, indicating favorable characteristics for potential therapeutic use.

Applications

EPMC has potential applications across various fields:

- Pharmaceuticals : Given its antiviral and anti-inflammatory properties, EPMC could be developed into a therapeutic agent for treating viral infections like dengue.

- Cosmetics : Due to its UV-absorbing capabilities, it is also explored for use in sunscreens and skin care products to protect against UV radiation.

Summary Table of Biological Activities

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl (E)-4-methoxycinnamate?

The compound is commonly synthesized via the Wittig reaction , utilizing (carbethoxymethylene)triphenylphosphorane and 4-methoxybenzaldehyde in anhydrous methanol. After refluxing under nitrogen, the product is purified by column chromatography (silica gel, hexane/ethyl acetate eluent) and characterized via melting point and spectroscopic methods . Alternative routes include esterification of 4-methoxycinnamic acid with ethanol under acid catalysis (e.g., H₂SO₄), followed by recrystallization .

Q. Which spectroscopic techniques are critical for characterizing Ethyl (E)-4-methoxycinnamate?

- ¹H-NMR : Key peaks include the trans-alkene protons (δ 6.3–7.5 ppm, J = 16 Hz), methoxy group (δ 3.8 ppm), and ethyl ester (δ 1.3–4.3 ppm) .

- IR : Strong absorbance at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : Molecular ion peak at m/z 206 (C₁₂H₁₄O₃⁺) with fragmentation patterns confirming the ester and methoxy groups .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store in airtight containers at 2–8°C, away from light, to prevent degradation .

- Dispose of waste via approved hazardous chemical protocols, adhering to federal/state regulations .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on the compound’s bioactivity (e.g., estrogenic vs. non-estrogenic effects)?

- Experimental Design : Use dose-response assays (e.g., ERα/ERβ luciferase reporter assays) with positive/negative controls (e.g., 17β-estradiol) to quantify estrogenic activity .

- Data Analysis : Apply statistical models (ANOVA, regression) to account for variability in cell lines, solvent effects (e.g., DMSO concentration), and inter-laboratory protocols .

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on methodological rigor (e.g., blinding, replication) .

Q. What advanced analytical methods optimize stability studies of Ethyl (E)-4-methoxycinnamate?

- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed cinnamic acid) under accelerated stability conditions (40°C/75% RH) .

- LC-MS/MS : Quantify oxidative byproducts (e.g., peroxides) in formulations with/without antioxidants (e.g., BHT, vitamin E) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life based on activation energy of degradation .

Q. How should researchers design experiments to evaluate the compound’s cytotoxicity mechanisms?

- In Vitro Assays : Conduct MTT/WST-1 assays on human dermal fibroblasts or HepG2 cells, comparing IC₅₀ values across concentrations (1–100 μM) .

- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis/necrosis and ROS assays (DCFH-DA) to assess oxidative stress .

- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE) .

Key Methodological Notes

- Stereochemical Purity : Confirm E-isomer predominance via NOESY NMR (absence of alkene proton coupling) .

- Statistical Validation : Report p-values, confidence intervals, and effect sizes for bioactivity data .

- Open Science Practices : Deposit raw spectral data in repositories (e.g., Zenodo) with FAIR metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.